Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated
Overview
Description
Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated are specialized silicone-based polymers. These compounds are characterized by the presence of vinylmethylsiloxane and dimethylsiloxane units, with terminal groups of trimethylsiloxy and silanol. They are widely used in various industrial applications due to their unique properties, such as flexibility, thermal stability, and chemical resistance .
Mechanism of Action
Target of Action
Vinylmethylsiloxane-Dimethylsiloxane Copolymer, Silanol Terminated, primarily targets the formation of silicone elastomers . It is used as a crosslinker in platinum and peroxide 2-part addition cure elastomers .
Mode of Action
This compound interacts with its targets through two major reactions :
- Hydrosilylation : In addition-cure systems, the bond-forming chemistry is the platinum-catalyzed hydrosilylation reaction .
- Peroxide-Activated Cure Systems : Vinylmethylsiloxane copolymers are mostly employed in peroxide-activated cure systems, which involve peroxide-induced free-radical coupling between vinyl and methyl groups .
Biochemical Pathways
The affected pathways primarily involve the formation and curing of silicone elastomers . The compound contributes to the crosslinking of polymers, leading to the formation of elastomers with varying mechanical properties .
Pharmacokinetics
Its physical properties like viscosity and density can impact its performance and stability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of silicone elastomers with varying mechanical properties . The crosslinking process results in elastomers with different tensile strength, elongation, and tear strength .
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability . For instance, the reaction yield increases with temperature up to 120 °C . Additionally, the presence of platinum or peroxide catalysts is crucial for the compound’s function .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo various reactions, including ring-opening polymerization
Cellular Effects
It is suspected of damaging fertility or the unborn child
Molecular Mechanism
The molecular mechanism of Vinylmethylsiloxane-dimethylsiloxane copolymer, silanol terminated involves the platinum-catalyzed hydrosilylation reaction . This reaction is part of the addition-cure systems, which are employed in the formation of silicone elastomers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vinylmethylsiloxane-dimethylsiloxane copolymer, silanol terminated can change over time. For instance, when excess end capping agents are added and the reaction is carried out under favorable conditions, ring opening occurs rapidly, and high reaction yield and low molecular weight products can be obtained .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vinylmethylsiloxane-dimethylsiloxane copolymers typically involves the polymerization of vinylmethylsiloxane and dimethylsiloxane monomers. The reaction is often catalyzed by platinum-based catalysts through a hydrosilylation reaction, where the vinyl groups react with hydrosiloxane groups . The reaction conditions usually include:
Temperature: 50-130°C for low-temperature vulcanizing (LTV) and above 130°C for high-temperature vulcanizing (HTV).
Catalysts: Platinum complexes in alcohol, xylene, or cyclic vinylsiloxanes.
Reaction Medium: Solvents like xylene or alcohols to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of these copolymers involves large-scale polymerization reactors where the monomers and catalysts are mixed under controlled conditions. The process is typically carried out in two parts:
Part A: Contains the vinyl-containing silicone and the platinum catalyst.
Chemical Reactions Analysis
Types of Reactions
Vinylmethylsiloxane-dimethylsiloxane copolymers undergo various chemical reactions, including:
Hydrosilylation: Reaction with hydrosiloxane groups in the presence of platinum catalysts.
Peroxide-activated cure: Involves peroxide-induced free-radical coupling between vinyl and methyl groups.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, temperatures between 50-130°C.
Peroxide-activated cure: Peroxides as initiators, temperatures around 25-30°C higher than the initial curing temperature.
Major Products
The major products formed from these reactions include crosslinked silicone elastomers, which are used in various applications such as sealants, adhesives, and coatings .
Scientific Research Applications
Vinylmethylsiloxane-dimethylsiloxane copolymers have a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dimethylsiloxane-methylhydrosiloxane copolymers: Similar in structure but contain hydrosiloxane units instead of vinylmethylsiloxane.
Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated: Similar but lack the silanol termination.
Uniqueness
Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated are unique due to their dual terminal groups (trimethylsiloxy and silanol), which provide enhanced reactivity and versatility in various applications. The presence of silanol groups allows for further functionalization and crosslinking, making these copolymers highly valuable in specialized applications .
Properties
IUPAC Name |
ethenyl-[hydroxy(dimethyl)silyl]oxy-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H26O5Si4/c1-9-18(8,13-16(4,5)11)14-17(6,7)12-15(2,3)10/h9-11H,1H2,2-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRUHVVTGKWNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H26O5Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67923-19-7 | |
Record name | Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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